2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Key substituents include:
- A 1,3-benzodioxol-5-yl group linked via a 1,2,4-oxadiazole ring, which may enhance metabolic stability and π-π stacking interactions.
- A methylsulfanyl bridge connecting the oxadiazole and thienopyrimidine moieties, influencing electronic properties and solubility.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5S2/c1-29-15-5-3-14(4-6-15)27-22(28)20-16(8-9-33-20)24-23(27)34-11-19-25-21(26-32-19)13-2-7-17-18(10-13)31-12-30-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIDJZQBVZMRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzodioxole moiety : Known for its bioactivity and presence in various natural products.
- Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory activities.
- Thienopyrimidine core : Commonly found in many pharmaceutical agents with diverse biological effects.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the oxadiazole and benzodioxole rings is believed to enhance these effects by interfering with microbial cell wall synthesis or function.
2. Anticancer Potential
Research has suggested that thienopyrimidine derivatives can inhibit cancer cell proliferation through multiple mechanisms:
- Apoptosis Induction : Certain analogs have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : These compounds can disrupt the cell cycle, leading to growth inhibition in tumor cells.
3. Anti-inflammatory Effects
Compounds containing the benzodioxole structure are often linked to anti-inflammatory activity. Studies indicate that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a rationale for their use in inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : There is evidence suggesting that these compounds may interact with specific receptors involved in cellular signaling pathways.
Research Findings and Case Studies
Scientific Research Applications
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and potential applications based on available research findings.
Molecular Formula and Weight
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 378.44 g/mol
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. The presence of the oxadiazole and benzodioxole groups in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. Preliminary studies on related structures suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Enzyme Inhibition
The thienopyrimidine scaffold is known for its ability to inhibit specific enzymes involved in cancer progression and inflammation. This compound may act as a selective inhibitor of kinases or other enzymes critical for cellular signaling pathways.
Medicinal Chemistry
The synthesis of this compound can be explored for drug development purposes. Its unique structure allows for modifications that could enhance potency and selectivity toward specific biological targets.
Pharmacological Studies
Due to its potential therapeutic effects, this compound can be subjected to pharmacological evaluation to determine its mechanism of action, toxicity profiles, and therapeutic indices in preclinical models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
2.1.1. Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one
- Positional Isomerism: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from thieno[2,3-d]pyrimidin-4-one (e.g., 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one ).
Hybrid Heterocyclic Systems
- Pyrazolo-Pyrimidine Hybrid: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine replaces the oxadiazole-benzodioxole group with a pyrazolo-pyrimidine moiety. This hybrid system may enhance kinase inhibition, as pyrazolo-pyrimidines are known ATP-competitive inhibitors.
Substituent Analysis
Physicochemical and Drug-Likeness Properties
- Bioavailability : Oxadiazole and benzodioxole moieties may enhance metabolic stability but pose risks of CYP inhibition, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
